molecular formula C26H16O4 B14957291 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B14957291
M. Wt: 392.4 g/mol
InChI Key: QFTTXYAQBHOXJC-UHFFFAOYSA-N
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Description

3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a fused benzofuran and chromene ring system, along with a methoxy group and a naphthyl substituent. Such compounds are of significant interest in the fields of medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with suitable reagents can yield the desired furochromene structure .

In an industrial setting, the production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furochromene core .

Comparison with Similar Compounds

Similar compounds to 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one include other furochromenes and benzofuran derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H16O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-methoxy-10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C26H16O4/c1-28-18-8-9-19-20-12-21-23(17-7-6-15-4-2-3-5-16(15)10-17)14-29-24(21)13-25(20)30-26(27)22(19)11-18/h2-14H,1H3

InChI Key

QFTTXYAQBHOXJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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